![molecular formula C20H25ClN4O3S B2550393 (E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 1904645-99-3](/img/structure/B2550393.png)
(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H25ClN4O3S and its molecular weight is 436.96. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research by Chaloner et al. (1992) focuses on the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, demonstrating the versatility of sulfone and diazomethane reactions for creating complex heterocyclic structures (Chaloner et al., 1992). This type of research underscores the importance of such compounds in synthesizing new materials with potential applications in material science and pharmaceuticals.
Molecular Docking and Antimicrobial Activity
Katariya et al. (2021) synthesized novel heterocyclic compounds with oxazole, pyrazoline, and pyridine entities, studying their anticancer and antimicrobial activities. Their work illustrates the biological relevance of structurally complex molecules and their potential in drug development (Katariya et al., 2021).
Supramolecular Chemistry
Research by Low et al. (2002) on supramolecular hydrogen-bonded hexamers in certain pyrazolo[3,4-b][1,4]diazepines reveals the compound's ability to form complex molecular assemblies. This highlights its significance in the study of molecular recognition and assembly, which are key areas in nanotechnology and materials science (Low et al., 2002).
Chemical Reactivity and Selectivity
The work by Ruano et al. (2008) on the stereoselective synthesis of cyclopropanes from pyrazolines emphasizes the compound's role in studying chemical reactivity and selectivity (Ruano et al., 2008). This research contributes to our understanding of reaction mechanisms and can inform the development of new synthetic methodologies.
Structural and Spectroscopic Analysis
Sivakumar et al. (2021) conducted a detailed study on the molecular structure, spectroscopic properties, and quantum chemical analysis of a pyrazole derivative, showcasing the importance of such compounds in the field of molecular characterization and the development of materials with specific electronic properties (Sivakumar et al., 2021).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-15-20(16(2)23(3)22-15)29(27,28)25-12-6-11-24(13-14-25)19(26)10-9-17-7-4-5-8-18(17)21/h4-5,7-10H,6,11-14H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHDHUYXQOBWQG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one |
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